2-(3,3-Difluoropyrrolidin-1-yl)-4-isopropoxyaniline
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Overview
Description
2-(3,3-Difluoropyrrolidin-1-yl)-4-isopropoxyaniline is a chemical compound that has garnered interest in various fields of scientific research
Preparation Methods
The synthesis of 2-(3,3-Difluoropyrrolidin-1-yl)-4-isopropoxyaniline typically involves multiple steps, starting with the preparation of the difluoropyrrolidine ring. This can be achieved through the reaction of appropriate starting materials under specific conditions. The isopropoxyaniline moiety is then introduced through a series of reactions, including nucleophilic substitution and coupling reactions. Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2-(3,3-Difluoropyrrolidin-1-yl)-4-isopropoxyaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(3,3-Difluoropyrrolidin-1-yl)-4-isopropoxyaniline has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,3-Difluoropyrrolidin-1-yl)-4-isopropoxyaniline involves its interaction with specific molecular targets. These interactions can lead to the modulation of various biochemical pathways, resulting in the observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
When compared to similar compounds, 2-(3,3-Difluoropyrrolidin-1-yl)-4-isopropoxyaniline stands out due to its unique combination of a difluoropyrrolidine ring and an isopropoxyaniline moiety Similar compounds include those with variations in the substituents on the pyrrolidine ring or the aniline moiety
Properties
Molecular Formula |
C13H18F2N2O |
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Molecular Weight |
256.29 g/mol |
IUPAC Name |
2-(3,3-difluoropyrrolidin-1-yl)-4-propan-2-yloxyaniline |
InChI |
InChI=1S/C13H18F2N2O/c1-9(2)18-10-3-4-11(16)12(7-10)17-6-5-13(14,15)8-17/h3-4,7,9H,5-6,8,16H2,1-2H3 |
InChI Key |
MCQQGVDDPFIJHW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC(=C(C=C1)N)N2CCC(C2)(F)F |
Origin of Product |
United States |
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